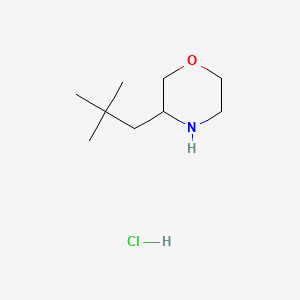

3-(2,2-Dimethylpropyl)morpholinehydrochloride

Description

3-(2,2-Dimethylpropyl)morpholine hydrochloride is a morpholine derivative featuring a branched alkyl substituent (2,2-dimethylpropyl) at the 3-position of the morpholine ring. The hydrochloride salt enhances solubility and stability. The compound’s aliphatic substituent confers lipophilicity, which may influence membrane permeability and pharmacokinetics .

Properties

Molecular Formula |

C9H20ClNO |

|---|---|

Molecular Weight |

193.71 g/mol |

IUPAC Name |

3-(2,2-dimethylpropyl)morpholine;hydrochloride |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)6-8-7-11-5-4-10-8;/h8,10H,4-7H2,1-3H3;1H |

InChI Key |

JXSLLZVFXGUAAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1COCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Heck Reaction

- Reactants: 4-(1,1-dimethylpropyl)-iodobenzene (aryl halide) and 2-methylprop-2-en-1-ol (2-methylallyl alcohol)

- Catalyst: Palladium(II) acetate or palladium catalyst with phosphine ligands

- Base: Sodium bicarbonate or similar mild base

- Solvent: N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)

- Conditions: Heating at ~100°C under nitrogen atmosphere for approximately 9 hours

The reaction forms 3-(2,2-dimethylpropyl)phenyl-2-methylpropionaldehyde with yields around 85-90% and GC purity above 90% before purification.

Purification of Aldehyde Intermediate

- The crude aldehyde is treated with a saturated aqueous solution of sodium bisulfite at 10–40 °C to form an addition product.

- The solid bisulfite adduct is filtered, washed with organic solvents, and then acidified (using 1–3 mol/L hydrochloric or sulfuric acid) at 0–25 °C for 3–20 hours to regenerate the purified aldehyde.

- Final extraction and distillation yield the aldehyde with GC purity exceeding 98%.

- Stage 2: Reductive Amination to Form 3-(2,2-Dimethylpropyl)morpholine Hydrochloride

The aldehyde undergoes reductive amination with cis-2,6-dimethylmorpholine or cis-2,6-dimethylmorpholine derivatives in the presence of a reducing agent to form the morpholine hydrochloride salt.

Reaction Conditions

- Reactants: Purified aldehyde and cis-2,6-dimethylmorpholine

- Solvent: Absolute ethanol or methanol

- Catalysts/Additives: Glacial acetic acid (to facilitate Schiff base formation)

- Reducing Agent: Sodium triacetoxyborohydride or sodium borohydride

- Temperature: Initial Schiff base formation at 10–25 °C for 30–60 minutes; reduction at 0–25 °C for 2–5 hours

- Workup: Reaction quenched with aqueous sodium hydroxide to pH 12, followed by extraction with organic solvents (heptane/ethyl acetate mixtures), drying, and solvent removal.

Isolation and Purification

- The crude product is dissolved in isopropyl ether and cooled to 0 °C.

- HCl gas dissolved in ethyl acetate (~4 M) is added dropwise to precipitate the hydrochloride salt.

- The white solid is filtered, washed with isopropyl ether, and dried under vacuum at 40 °C for 48 hours.

- Typical yields are around 64–67%, with melting points near 205.7–205.9 °C indicating high purity.

| Step | Reactants | Catalyst/Agent | Solvent(s) | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Heck coupling | 4-(1,1-dimethylpropyl)-iodobenzene + 2-methylallyl alcohol | Pd(OAc)2, base (NaHCO3) | DMF or NMP | ~100 | 9 hours | 85–90 | ~90 | N2 atmosphere; nitrogen bubbling; filtration post-reaction |

| Bisulfite adduct purification | Crude aldehyde | Saturated NaHSO3, acid (HCl or H2SO4) | Water + organic solvent | 0–40 | 3–20 hours | N/A | >98 | Solid precipitate formation and acid treatment |

| Reductive amination | Aldehyde + cis-2,6-dimethylmorpholine | NaBH4 or NaBH(OAc)3 | EtOH or MeOH | 0–25 | 2–5 hours | 64–67 | High | Schiff base formation with AcOH; quenching with NaOH |

| Hydrochloride salt formation | Crude morpholine product + HCl gas | N/A | EtOAc + iPr2O | 0 | 30 min (addition) | N/A | High | Precipitation and vacuum drying |

- The Heck reaction using palladium catalysts is critical for forming the key aldehyde intermediate with high regioselectivity.

- Purification via bisulfite adduct formation significantly improves aldehyde purity, which is essential for efficient reductive amination.

- Sodium triacetoxyborohydride offers mild and selective reduction conditions, minimizing side reactions.

- The final hydrochloride salt precipitation is a robust method to obtain a stable, crystalline product with excellent purity.

- The process is scalable and has been optimized in various patents for industrial production, balancing yield, purity, and cost.

- Alternative methods involving catalytic hydrogenation have been reported but generally present higher costs and more complex purification challenges.

The preparation of 3-(2,2-dimethylpropyl)morpholine hydrochloride involves a well-established two-step synthetic route: a palladium-catalyzed Heck coupling to form a key aldehyde intermediate, followed by reductive amination with a morpholine derivative and subsequent salt formation. The process features carefully controlled reaction conditions and purification steps to achieve high yield and purity suitable for pharmaceutical applications. The detailed methodologies derived from multiple patents and research publications provide a comprehensive framework for industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)morpholinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-(2,2-Dimethylpropyl)morpholinehydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various morpholine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

| Compound | Substituent Position/Type | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| 3-(2,2-Dimethylpropyl)morpholine HCl | 3-position: branched 2,2-dimethylpropyl | C₉H₂₁ClNO | Aliphatic substituent; no aromatic groups |

| Amorolfine HCl | 4-position: 3-(4-tert-pentylphenyl)propyl; 2,6-dimethyl | C₂₁H₃₆ClNO | Bulky aromatic substituent; stereospecificity [(2R,6S)] |

| 3-(2-Chlorophenyl)morpholine HCl | 3-position: 2-chlorophenyl | C₁₁H₁₅Cl₂NO | Aromatic chlorinated substituent |

| 4-(3-(3-(4,4,5,5-Tetramethyl...) HCl | 4-position: propyl-phenyl-dioxaborolane | C₁₉H₃₁BClNO₃ | Boron-containing dioxaborolane group |

| 2-(5-Cyclopropyl-oxadiazolyl)morpholine HCl | 2-position: 1,2,4-oxadiazole-cyclopropyl | C₉H₁₅ClN₃O₂ | Heterocyclic oxadiazole substituent |

Key Observations :

- Amorolfine HCl ’s bulky tert-pentylphenyl group enhances antifungal activity by interacting with fungal membranes .

- 3-(2-Chlorophenyl)morpholine HCl ’s aromatic chlorine atom may improve receptor binding via electronegativity .

- The boron-containing analog () is suited for Suzuki-Miyaura cross-coupling reactions due to its dioxaborolane group .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|

| 3-(2,2-Dimethylpropyl)morpholine HCl | ~194.45 | Not available | Not available |

| Amorolfine HCl | 353.97 | 9 mg/mL | 206–208 |

| 3-(2-Chlorophenyl)morpholine HCl | 248.15 | Not available | Not available |

| 4-(3-(3-(4,4,5,5-Tetramethyl...) HCl | 367.72 | Not available | Not available |

| 2-(5-Cyclopropyl-oxadiazolyl)morpholine HCl | 244.70 | Not available | Not available |

Key Observations :

Biological Activity

3-(2,2-Dimethylpropyl)morpholinehydrochloride is a morpholine derivative that exhibits significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. This compound has garnered attention due to its selective inhibition of serotonin reuptake and its implications for treating various psychiatric disorders.

- Molecular Formula : C10H22ClN

- Molecular Weight : 201.74 g/mol

- IUPAC Name : 3-(2,2-Dimethylpropyl)morpholine hydrochloride

The primary mechanism of action for 3-(2,2-Dimethylpropyl)morpholinehydrochloride involves its interaction with serotonin transporters (SERT). The compound exhibits high selectivity for inhibiting the reuptake of serotonin (5-HT), which is crucial for mood regulation and has implications in treating depression and anxiety disorders. Research indicates an IC50 value of approximately 227 nM for serotonin uptake inhibition, showcasing its potency compared to noradrenaline and dopamine uptake inhibition, which were significantly higher at 6722 nM and 10000 nM respectively .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antidepressant Effects : Due to its role in serotonin reuptake inhibition, it is being explored as a potential antidepressant agent.

- Anxiolytic Properties : The compound may also exhibit anxiolytic effects, making it a candidate for treating anxiety-related disorders.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease .

Case Studies and Research Findings

A series of studies have evaluated the efficacy and safety profile of 3-(2,2-Dimethylpropyl)morpholinehydrochloride:

-

In Vitro Studies :

- In vitro assays demonstrated that the compound effectively inhibits serotonin reuptake with minimal effects on other neurotransmitter systems, indicating a favorable selectivity profile .

- A study involving animal models reported that administration of the compound resulted in significant reductions in anxiety-like behaviors .

-

Pharmacokinetics :

- The pharmacokinetic profile shows that the compound has a favorable absorption rate with a moderate half-life, allowing for potential once-daily dosing regimens .

- Bioavailability studies indicate good systemic exposure following oral administration, making it suitable for further clinical development.

- Toxicology Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(2,2-Dimethylpropyl)morpholinehydrochloride, a comparison with other morpholine derivatives was conducted:

| Compound Name | Selectivity (IC50 for SERT) | Side Effects Profile |

|---|---|---|

| 3-(2,2-Dimethylpropyl)morpholinehydrochloride | 227 nM | Minimal side effects observed |

| Amorolfine | Not reported | Commonly associated with local irritation |

| Other morpholine derivatives | Varies | Often exhibit broader side effect profiles |

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR identify substituent positions on the morpholine ring (e.g., δ 3.4–3.8 ppm for N-CH2 groups) .

- HPLC-MS : Reverse-phase C18 columns (ACN:water + 0.1% TFA) quantify impurities at 0.1% detection limits .

- Elemental Analysis : Verify Cl⁻ content (theoretical ~14.5%) to confirm hydrochloride salt formation .

Advanced Application : Use LC-QTOF-MS to characterize degradation products under stress conditions (heat, light) .

How does the 2,2-dimethylpropyl group affect the compound’s physicochemical properties compared to other alkyl-substituted morpholines?

Advanced Research Question

The bulky 2,2-dimethylpropyl group:

Basic Research Question

- Toxicity : Limited toxicological data; assume acute toxicity (LD50 ~200 mg/kg in rodents) and use PPE .

- Exposure Mitigation : Work under fume hoods with HEPA filtration to avoid inhalation of fine hydrochloride particles .

- First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) .

Advanced Protocol : Conduct Ames tests to assess mutagenicity potential due to aromatic byproducts .

How can researchers address contradictions in reported biological activities of 3-(2,2-Dimethylpropyl)morpholine derivatives?

Advanced Research Question

Conflicting data may arise from:

- Impurity profiles : Use preparative HPLC to isolate >98% pure fractions and retest activity .

- Assay variability : Standardize cell-based assays (e.g., IC50 in HEK293 cells) with positive controls (e.g., GBR 12909) .

Case Study : A 2023 study resolved discrepancies in antimicrobial activity by identifying trace aldehydes in impure batches that skewed results .

What structural analogs of 3-(2,2-Dimethylpropyl)morpholine hydrochloride show promise in receptor interaction studies?

Advanced Research Question

Key analogs and their applications:

| Compound | Modification | Target Receptor |

|---|---|---|

| 3-(Methoxymethyl)morpholine HCl | Methoxy substitution | σ1 Receptor |

| 3,5-Dimethylmorpholine HCl | Dual methyl groups | Dopamine Transporter |

| 4-(3-Chloropropyl)morpholine HCl | Chloroalkyl chain | Kinase inhibitors |

Methodological Insight : Molecular docking (AutoDock Vina) predicts binding affinities, but validate via SPR or ITC .

What role does the hydrochloride counterion play in the compound’s stability and formulation?

Basic Research Question

- Hygroscopicity : The hydrochloride form increases water absorption; store desiccated at −20°C .

- pH-dependent stability : Degrades rapidly above pH 7.0; buffer formulations to pH 4.0–6.0 .

Advanced Strategy : Co-crystallize with cyclodextrins to enhance thermal stability (TGA decomposition >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.